molecular formula C13H19N3O2 B2480444 N-[3-(dimethylamino)propyl]-N'-phenyloxamide CAS No. 898374-38-4

N-[3-(dimethylamino)propyl]-N'-phenyloxamide

Cat. No.: B2480444
CAS No.: 898374-38-4
M. Wt: 249.314
InChI Key: PPHGJGLZPIOZKH-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N’-phenyloxamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group and a phenyloxamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N’-phenyloxamide typically involves the reaction of N,N-dimethylpropylamine with phenyloxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure N-[3-(dimethylamino)propyl]-N’-phenyloxamide.

Industrial Production Methods

In an industrial setting, the production of N-[3-(dimethylamino)propyl]-N’-phenyloxamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N’-phenyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions often require the presence of a catalyst or a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Production of amines or alcohols.

    Substitution: Generation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-N’-phenyloxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N’-phenyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyloxamide group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropylamine: Shares the dimethylamino group but lacks the phenyloxamide moiety.

    Phenyloxalyl Chloride: Contains the phenyloxamide group but does not have the dimethylamino group.

    N,N-Dimethylaminopropylamine: Similar structure but without the oxamide linkage.

Uniqueness

N-[3-(dimethylamino)propyl]-N’-phenyloxamide is unique due to the combination of the dimethylamino group and the phenyloxamide group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-16(2)10-6-9-14-12(17)13(18)15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHGJGLZPIOZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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